molecular formula C8H5BrN4 B2396840 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 339010-69-4

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No. B2396840
CAS RN: 339010-69-4
M. Wt: 237.06
InChI Key: PTAZGSJTFBERSM-UHFFFAOYSA-N
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Description

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a chemical compound with the CAS Number: 339010-69-4 . It has a molecular weight of 237.06 . The IUPAC name for this compound is 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrN4/c1-5-7(9)8-11-3-6(2-10)4-13(8)12-5/h3-4H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at 28 C . .

Scientific Research Applications

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound.

properties

IUPAC Name

3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4/c1-5-7(9)8-11-3-6(2-10)4-13(8)12-5/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAZGSJTFBERSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

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